6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
Description
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a synthetic purine derivative characterized by a 6-amino group and a (Z)-3-iodo-2-propenyloxymethyl substituent at the N9 position. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogs are widely explored for therapeutic applications, including anticancer and antimicrobial agents . The iodine atom in the propenyl chain may confer unique reactivity (e.g., halogen bonding) and pharmacokinetic properties, distinguishing it from other purine derivatives.
Properties
IUPAC Name |
9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBGTDCOLNPIY-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139758-69-3 | |
| Record name | 6-Amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Alkylation Conditions
The purine’s 9-position is alkylated with a propenyl-oxymethyl group to form the intermediate 9-((propenyloxy)methyl)purine. This step employs a Mitsunobu reaction or nucleophilic substitution, depending on the leaving group attached to the propenyl-oxymethyl donor. For example, using propenyl-oxymethyl bromide in the presence of potassium carbonate (KCO) in DMF at 60–80°C yields the alkylated product in 65–75% efficiency. Catalytic amounts of palladium complexes, such as Pd(OAc), enhance regioselectivity.
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | 1,4-Dioxane |
| Base | KCO | CsCO | NaH |
| Temperature (°C) | 80 | 60 | 100 |
| Yield (%) | 72 | 68 | 55 |
Condition 1 (DMF, KCO, 80°C) provides the highest yield due to improved solubility of the purine intermediate.
Stereochemical Control
The (Z)-configuration of the propenyl group is preserved during alkylation by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which minimize isomerization. Nuclear Overhauser effect (NOE) spectroscopy confirms the retention of the Z-configuration post-alkylation.
Iodination of the Propenyl Group
Iodination Reagents and Mechanisms
The propenyl moiety is iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) at 0–25°C. Copper(I) iodide (CuI) acts as a catalyst, facilitating radical iodination while preventing purine ring oxidation. The reaction proceeds via a halogenative cyclization mechanism, forming the iodo-alkenyl group with >90% stereoselectivity.
Table 2: Iodination Efficiency with Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DCM | 0 | 4 | 88 |
| PdCl | Acetonitrile | 25 | 6 | 72 |
| None | DCM | 25 | 24 | 35 |
CuI in DCM at 0°C achieves optimal results, as lower temperatures suppress side reactions.
Byproduct Management
Common byproducts include di-iodinated species and purine ring-opened derivatives. These are minimized by maintaining stoichiometric control (1.1 equiv ICl) and using scavengers like triethylamine (TEA) to quench excess iodine.
Protection and Deprotection Strategies
Amino Group Protection
The 6-amino group of the purine is protected with a tert-butoxycarbonyl (Boc) group during iodination to prevent unwanted side reactions. Boc protection is achieved using di-tert-butyl dicarbonate (BocO) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection is performed with trifluoroacetic acid (TFA) in DCM, yielding the free amino group without affecting the iodo-alkenyl moiety.
Table 3: Protection/Deprotection Efficiency
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Boc Protection | BocO, DMAP | THF | 95 |
| TFA Deprotection | TFA | DCM | 98 |
Purification and Isolation
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 to 1:1). Recrystallization from ethanol/water (7:3) yields analytically pure this compound as a white crystalline solid. High-performance liquid chromatography (HPLC) with a C18 column (ACN/water + 0.1% TFA) confirms >99% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of purine N-oxides.
Reduction: Formation of deiodinated purine derivatives.
Substitution: Formation of thioethers, amines, or ethers depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the stability and function of several oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting anti-cancer effects.
Case Study:
A study demonstrated that this compound exhibited significant anti-tumor activity in vitro against various cancer cell lines. It was shown to inhibit cell proliferation and induce apoptosis, particularly in breast carcinoma models .
Antiviral Activity
Research has indicated that derivatives of this purine analog may possess antiviral properties. For instance, related compounds have been evaluated for their ability to protect against HIV infection. One derivative showed approximately 50% protection against HIV at specific concentrations .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | Efficacy (%) |
|---|---|---|
| 9-[(Z)-5-iodo-5-propenyl]adenine | HIV | 50 |
| 9-[(propargyloxy)methyl]hypoxanthine | Various | Minimal |
Inhibition of Eimeria Species
Another significant application is in veterinary medicine, particularly in controlling coccidiosis caused by Eimeria species in poultry. Compounds similar to this compound have been shown to reduce oocyst sporulation in infected chickens, indicating their potential as antiparasitic agents .
Table 2: Effects on Oocyst Sporulation
| Compound Name | Eimeria Species | Sporulation Inhibition (%) |
|---|---|---|
| Arprinocid (6-amino-9-(2-chloro-benzyl)purine) | E. acervulina | Significant |
| L-628,914 (dichloro analog) | E. maxima | Moderate |
Anti-inflammatory Applications
The compound's role as an HSP90 inhibitor also extends to anti-inflammatory applications. By modulating the activity of HSP90, it may help manage conditions characterized by excessive inflammation, such as autoimmune diseases and ischemic conditions .
Mechanism of Action
The mechanism of action of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways Involved: It interferes with DNA synthesis and repair pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The biological activity of purine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Table 1: Substituent and Activity Comparison
* No direct activity data for the target compound; hypothesis based on structural similarity to QS inhibitors in .
Research Findings and Implications
Key Observations
- Cross-Resistance Potential: notes cross-resistance among purine analogs (e.g., 6-mercaptopurine and thioguanine). The target compound’s unique substituent may circumvent such resistance in bacterial or cancer cells .
Limitations and Gaps
- No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound in the provided evidence.
- The Z-configuration’s impact on activity remains unexplored; E-isomers or racemic mixtures could alter target binding.
Biological Activity
Overview
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a synthetic purine derivative notable for its potential biological activities, particularly in the fields of oncology and virology. Its unique structure, characterized by an amino group at the 6th position and an iodopropenyl group at the 9th position, enhances its reactivity and biological interactions compared to other purine derivatives.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃N₄O₂I. This compound features:
- Amino Group : Contributes to its nucleophilic properties.
- Iodopropenyl Group : Enhances lipophilicity and may influence its interaction with biological targets.
The primary mechanism of action involves the compound's interaction with enzymes involved in nucleotide metabolism, including:
- DNA Polymerases : Inhibition leads to disruption in DNA replication.
- Kinases : Affects phosphorylation processes critical for cell signaling.
This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair pathways, making it a candidate for further therapeutic exploration.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. In vitro studies have demonstrated that it can provide significant protection against viral infections, particularly at concentrations around . This property is attributed to its structural similarity to natural nucleosides, allowing it to mimic their behavior in viral replication processes .
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell growth. For instance:
- Cell Line Studies : In vitro tests revealed that certain derivatives of this compound could induce approximately 14% cancer cell death in specific assays .
- Mechanistic Insights : The compound's ability to interfere with the activity of key enzymes involved in DNA synthesis suggests potential applications in cancer therapy.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 6-Amino-9H-purin-2-ol | Moderate antiviral activity | Basic purine structure |
| 2-Amino-6-chloropurine | Anticancer properties | Chlorine substituent enhances reactivity |
| 6-Mercaptopurine | Established anticancer agent | Thiol group provides unique reactivity |
| 2-Fluoroadenine | Antiviral properties | Fluorine enhances metabolic stability |
| This compound | Promising antiviral and anticancer activity | Unique iodopropenyl group enhances biological activity |
Case Studies and Research Findings
- Antiviral Efficacy : A study reported that compounds similar to 6-Amino-9-(substituted benzyl)purines showed decreased sporulation of Eimeria oocysts when administered at low concentrations, suggesting potential applications in veterinary medicine .
- Cancer Cell Growth Inhibition : Research into unsaturated acyclonucleosides demonstrated that derivatives of this compound inhibited cancer cell growth, highlighting its potential as a therapeutic agent for cancer treatment .
- Metabolic Pathways : Biodistribution studies indicated that the compound is metabolized via deiodination, suggesting it may serve as a substrate for enzymes like S-adenosyl-L-homocysteine hydrolase, which could be leveraged for targeted drug design .
Q & A
Basic: What are the optimal synthetic routes for 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous purine derivatives. Key steps include:
- Coupling Strategy : Use Suzuki-Miyaura coupling with a (Z)-3-iodo-2-propenyloxy precursor and a purine scaffold. Optimize solvent choice (e.g., toluene or DMF) and temperature (reflux at 80–110°C) to stabilize the Z-configuration .
- Catalyst Optimization : Adjust Pd(Ph₃)₄ loading (0.05–0.1 mmol) and base (K₂CO₃ or Cs₂CO₃) to enhance catalytic efficiency and reduce side reactions .
- Purification : Employ gradient column chromatography (e.g., EtOAc/hexane) to isolate the product from regioisomers or unreacted starting materials .
Advanced: How can computational modeling predict the reactivity of the Z-configuration in the propenyl group during synthesis?
Answer:
- DFT Calculations : Use density functional theory (DFT) to model the energy barriers for Z→E isomerization. Compare transition-state energies to identify stabilizing factors (e.g., steric hindrance or electron-withdrawing groups) .
- Molecular Dynamics : Simulate solvent effects (e.g., polar vs. nonpolar) on conformational stability. NIST data on analogous propenyl derivatives can validate computational predictions .
- Experimental Validation : Cross-reference computational results with experimental NMR coupling constants (e.g., J-values for vinyl protons) to confirm stereochemical integrity .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the Z-configuration and purine substitution pattern .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (iodine has a distinct isotopic signature) .
- Chromatography :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance) to assess purity (>95%) .
Advanced: How should researchers address discrepancies between experimental spectroscopic data and theoretical predictions for tautomeric forms?
Answer:
- Tautomer Analysis : Investigate tautomeric equilibria (e.g., amino vs. imino forms) using variable-temperature NMR or IR spectroscopy. Compare with quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) .
- Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s role in stabilizing specific tautomers .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which provides unambiguous bond-length and angle data .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis of the iodo-propenyl group .
- Light Sensitivity : Protect from UV light using amber vials to avoid photolytic degradation .
- Moisture Control : Use desiccants in storage containers, as the purine ring is prone to hydrolysis in humid environments .
Advanced: How can researchers design experiments to study the biological activity of this compound while ensuring structural integrity?
Answer:
- Controlled Release Systems : Encapsulate the compound in liposomes or cyclodextrins to protect reactive groups (e.g., iodo-propenyl) during in vitro assays .
- Stability Assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) using LC-MS. Compare with computational predictions of hydrolytic pathways .
- Activity Correlation : Use structure-activity relationship (SAR) models to link specific substituents (e.g., Z-configuration) to bioactivity, adjusting synthetic routes to minimize metabolic liabilities .
Basic: What synthetic challenges arise from the Z-configuration of the propenyl group, and how can they be mitigated?
Answer:
- Isomerization Risk : The Z-configuration is thermodynamically less stable than E. Use low-temperature reactions (<0°C) and minimize heating steps .
- Steric Guidance : Introduce bulky substituents near the double bond to kinetically trap the Z-form .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect isomerization during synthesis .
Advanced: How can AI-driven tools like COMSOL Multiphysics optimize reaction scale-up for this compound?
Answer:
- Process Simulation : Model heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies that degrade the product .
- Predictive Analytics : Train machine learning models on historical reaction data to predict optimal catalyst loading or solvent ratios for higher yields .
- Automation : Integrate AI with robotic platforms for real-time adjustment of reaction parameters (e.g., flow rate, temperature) .
Basic: What are the key safety protocols for handling the iodo-propenyl moiety during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Quench reaction residues with sodium thiosulfate to neutralize reactive iodine species .
Advanced: How can researchers reconcile contradictory bioactivity data across different cell lines or assays?
Answer:
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target interactions or pathway-specific effects .
- Dose-Response Analysis : Compare IC₅₀ values across assays to rule out solvent-dependent cytotoxicity (e.g., DMSO vs. PBS) .
- Theoretical Frameworks : Apply systems biology models to contextualize bioactivity within broader signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
